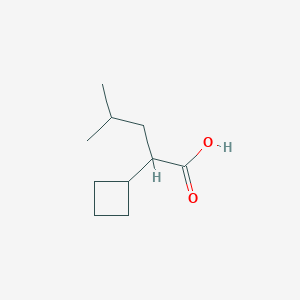
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the quinoline ring. It has a molecular formula of C10H5BrClNO3 and a molecular weight of 302.51 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Métodos De Preparación
The synthesis of 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves several steps. One common method includes the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with bromine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the chlorine substituent, leading to different chemical properties.
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks both bromine and chlorine substituents, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of both bromine and chlorine substituents.
Propiedades
Fórmula molecular |
C10H5BrClNO3 |
|---|---|
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
8-bromo-6-chloro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO3/c11-7-2-4(12)1-5-6(10(15)16)3-8(14)13-9(5)7/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
PBXAGWDGBDKPSD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CC(=O)N2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)




![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)




![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
